molecular formula C21H21N3O B5423358 N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-3-(1H-pyrazol-1-ylmethyl)benzamide

N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-3-(1H-pyrazol-1-ylmethyl)benzamide

Cat. No. B5423358
M. Wt: 331.4 g/mol
InChI Key: KGGXRXRTSFCEOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-3-(1H-pyrazol-1-ylmethyl)benzamide, also known as DPI-3290, is a synthetic compound that has been developed for its potential pharmaceutical applications. This compound belongs to the class of indene derivatives, which have been found to exhibit various biological activities. DPI-3290 has been studied extensively for its potential as a therapeutic agent due to its unique chemical structure and promising pharmacological properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-3-(1H-pyrazol-1-ylmethyl)benzamide involves the inhibition of various signaling pathways that are involved in cancer and inflammation. This compound has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been shown to inhibit the activity of STAT3, a transcription factor that plays a key role in cancer progression and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-3-(1H-pyrazol-1-ylmethyl)benzamide in lab experiments include its potent pharmacological properties and unique chemical structure. This compound has been found to exhibit potent anti-inflammatory and anti-cancer activities, which make it a promising therapeutic agent. However, the limitations of using this compound in lab experiments include its high cost and limited availability. This compound is a synthetic compound that requires specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for the research on N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-3-(1H-pyrazol-1-ylmethyl)benzamide. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to improve cognitive function in animal models of neurodegenerative disorders, which makes it a promising candidate for further investigation. Another potential direction is to study the pharmacokinetics and pharmacodynamics of this compound in humans. The preclinical studies on this compound have shown promising results, but further studies are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis method of N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-3-(1H-pyrazol-1-ylmethyl)benzamide involves the reaction between 2,3-dihydro-1H-indene-2-carboxylic acid and 3-(1H-pyrazol-1-ylmethyl)aniline in the presence of a coupling reagent. The reaction yields this compound as a white solid with a high purity level. The synthesis method of this compound has been optimized to obtain a high yield and purity of the compound.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-3-(1H-pyrazol-1-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit potent anti-inflammatory and anti-cancer activities in preclinical studies. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to reduce inflammation by suppressing the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-3-(pyrazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-23(20-13-17-7-2-3-8-18(17)14-20)21(25)19-9-4-6-16(12-19)15-24-11-5-10-22-24/h2-12,20H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGXRXRTSFCEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC2=CC=CC=C2C1)C(=O)C3=CC=CC(=C3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.